molecular formula C16H17NO3 B1332535 Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine

Cat. No.: B1332535
M. Wt: 271.31 g/mol
InChI Key: GUZQXEQOOYBPGT-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • SYNTHESIS AND BRINE SHRIMP LETHALITY TEST : Novel 1,3-benzoxazine and aminomethyl compounds, including derivatives of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine, were synthesized from eugenol and tested for biological activity using brine shrimp lethality test. Some compounds showed potential toxicity, indicating the possibility of bioactivity (Rudyanto et al., 2014).

Pharmacological Potential

  • VIRTUAL SCREENING TARGETING UROKINASE RECEPTOR : A compound structurally similar to this compound demonstrated potential in inhibiting breast cancer cell invasion, migration, and adhesion, with additional effects on blocking angiogenesis and inducing apoptosis (Wang et al., 2011).

Antitumor Activities

  • SYNTHESIS AND ANTITUMOR EVALUATION : N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition properties against various human cancer cell lines, indicating the antitumor potential of these compounds (Wu et al., 2016).

Role in Chemotherapy

  • PREVENTION OF SUBARACHNOID HEMORRHAGE-INDUCED CEREBRAL VASOSPASM : Research on a compound structurally similar to this compound, used as an endothelin receptor antagonist, showed effectiveness in preventing cerebral vasospasm, a complication common in subarachnoid hemorrhage (Zuccarello et al., 1996).

Novel Antitumor Agent Synthesis

  • SYNTHESIS OF ANTITUMOR AGENT : The synthesis of a novel antitumor agent related to this compound demonstrated the potential for new drug development (Mondal et al., 2003).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZQXEQOOYBPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.